Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-2-22-19(21)17-16(12-23-18(17)20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRXYEXAHRYAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352296 | |
| Record name | Ethyl 2-amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307343-50-6 | |
| Record name | Ethyl 2-amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Conditions
Stepwise Procedure
-
Knoevenagel Condensation : The ketone and cyanoacetate undergo base-catalyzed condensation to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Incorporation : Elemental sulfur reacts with the intermediate, facilitating cyclization via thiolation.
-
Aromatization : The resulting thiophene ring is aromatized under thermal conditions.
Yield and Optimization
-
Purification : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane).
Modified Gewald Approaches
Aqueous-Phase Synthesis
Microwave-Assisted Synthesis
-
Conditions : Microwave irradiation (300 W, 100°C).
-
Reaction Time : 10–15 minutes.
Substrate-Specific Adaptations
Biphenyl Ketone Preparation
4-Acetylbiphenyl, the critical ketone precursor, is synthesized via:
Side Reactions and Mitigation
-
By-Products :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purification | Scalability |
|---|---|---|---|---|
| Classical Gewald | 70–85 | 6–12 h | Recrystallization | High |
| Aqueous-Phase | 65–75 | 2–4 h | Filtration | Moderate |
| Microwave-Assisted | 78–82 | 10–15 min | Column Chromatography | Low |
Industrial-Scale Production Insights
-
Key Suppliers : Hefei TNJ Chemical, Aromsyn Co., and Amadis Chemical produce the compound at scale.
-
Cost Drivers :
Recent Advances (2020–2025)
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-[1,1’-biphenyl]-4-yl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated precursors and nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-4-[1,1’-biphenyl]-4-yl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-[1,1’-biphenyl]-4-yl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at the 4-position of the thiophene ring. These modifications significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Table 1: Comparative Analysis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate and Analogs
Key Findings from Comparative Studies
- Electronic Effects : Fluorine and chlorine substituents enhance electron-withdrawing effects, improving binding to biological targets like PD-L1 . Biphenyl groups increase aromatic surface area, favoring interactions in liquid crystal matrices .
- Solubility : Methyl and fluorine substituents improve aqueous solubility compared to bulky biphenyl derivatives .
- Thermal Stability : The biphenyl analog exhibits superior thermal stability (mp: 262°C vs. 131–132°C for semicarbazone derivatives) .
- Synthetic Flexibility : The Gewald reaction allows systematic substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate (CAS Number: 307343-50-6) is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics. The presence of both biphenyl and thiophene moieties contributes to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a complex structure that can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₇NO₂S |
| Molecular Weight | 321.41 g/mol |
| CAS Number | 307343-50-6 |
| Chemical Structure | Chemical Structure |
The compound's structure allows for diverse interactions with biological targets, making it a candidate for further investigation in pharmacology.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with receptors, affecting signal transduction pathways that regulate various physiological processes.
Anticancer Properties
In vitro studies have suggested that compounds with thiophene and biphenyl groups can exhibit cytotoxic effects against cancer cell lines. A notable study reported that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells. The potential mechanisms include inducing apoptosis and inhibiting cell proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial effects of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Cytotoxicity Assay :
- In a study assessing the cytotoxic effects of thiophene-based compounds on HeLa cells, the IC50 values were determined. Compounds structurally related to this compound showed IC50 values between 20 µM and 50 µM after 48 hours of exposure.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Lacks biphenyl group | Moderate antibacterial activity |
| Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-furanecarboxylate | Contains furan instead of thiophene | Limited anticancer activity |
The presence of both biphenyl and thiophene moieties in this compound enhances its electronic properties and steric factors, potentially leading to improved biological activity compared to its analogs.
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate, and how are intermediates characterized?
Answer:
A common method involves multi-step organic reactions, starting with the Michael addition of ethyl acetoacetate to chalcone derivatives under basic conditions (e.g., NaOH in ethanol), followed by cyclization and functionalization . Key intermediates are characterized using:
- NMR spectroscopy (1H/13C) to confirm regioselectivity and substituent orientation.
- Mass spectrometry (ESI-MS) for molecular weight validation.
- Thin-layer chromatography (TLC) to monitor reaction progress .
For biphenyl-thiophene hybrids, Suzuki-Miyaura coupling may introduce the biphenyl moiety, with Pd catalysts and aryl boronic acids .
Basic: How is X-ray crystallography applied to determine the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal growth via slow evaporation in solvents like DCM/hexane.
- Data collection using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Structure refinement with SHELXL (for small molecules) to resolve bond lengths, angles, and torsional strain .
For example, analogous thiophene-carboxylates exhibit envelope or half-chair conformations in cyclohexene rings, with dihedral angles between aromatic planes reported as ~76–90° .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- Variable-temperature NMR to identify rotamers or conformational exchange.
- DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data.
- 2D NMR techniques (COSY, NOESY) to assign overlapping proton environments .
For biphenyl-thiophenes, intramolecular hydrogen bonding (N–H···O=C) may stabilize specific tautomers, altering spectral profiles .
Advanced: What strategies optimize reaction yields for biphenyl-thiophene hybrids under steric hindrance?
Answer:
Steric challenges in biphenyl coupling are mitigated by:
- Microwave-assisted synthesis to enhance reaction kinetics.
- Bulky ligands (e.g., SPhos) in Pd-catalyzed cross-coupling to stabilize transition states.
- Solvent screening (e.g., DMF for polar intermediates, toluene for non-polar systems).
In one study, yields improved from 45% to 72% by switching from Pd(PPh₃)₄ to XPhos-Pd-G3 .
Basic: What safety protocols are critical when handling this compound?
Answer:
Per SDS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant, H335).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Advanced: How does structural modification of the biphenyl moiety affect bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance anti-inflammatory activity by stabilizing ligand-protein interactions (e.g., NF-κB inhibition).
- Ortho-substituents reduce potency due to steric clashes with binding pockets.
- Hydrogen-bond donors (e.g., -NH₂) improve solubility and membrane permeability. In vitro assays (e.g., LPS-induced IL-6 suppression) validate these trends .
Advanced: What analytical methods differentiate polymorphs or solvates of this compound?
Answer:
- PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) identify polymorphs.
- DSC/TGA : Endothermic peaks correlate with desolvation events.
- Solid-state NMR : 13C CP/MAS detects crystallinity differences.
For example, a methanol solvate showed a 5°C lower melting point than the anhydrous form .
Basic: How is purity validated for this compound in pharmacological studies?
Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity ≥95%.
- Elemental analysis : Carbon/hydrogen/nitrogen ratios within ±0.4% of theoretical values.
- Chiral HPLC (if applicable) to confirm enantiomeric excess .
Advanced: What computational tools model the electronic properties of biphenyl-thiophene derivatives?
Answer:
- DFT : Gaussian or ORCA software to calculate HOMO/LUMO energies (predicting redox behavior).
- Molecular docking (AutoDock Vina): Simulate binding to targets like COX-2 or kinases.
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.
For example, HOMO-LUMO gaps of ~4.2 eV suggest semiconductor potential .
Advanced: How are toxicity profiles assessed preclinically for analogs of this compound?
Answer:
- In vitro cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 50 µM desired).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
